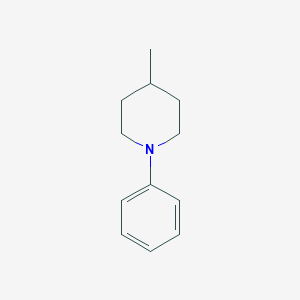![molecular formula C22H27ClN2O3 B262551 N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B262551.png)
N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide, also known as CI-994, is a small molecule inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. The inhibition of HDACs by CI-994 results in increased acetylation of histones, which leads to chromatin relaxation and increased gene expression. CI-994 has been studied extensively for its potential as an anti-cancer agent, as well as for its effects on other diseases.
Mecanismo De Acción
N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide inhibits HDACs by binding to the active site of the enzyme. This binding results in increased acetylation of histones, leading to chromatin relaxation and increased gene expression. The increased expression of certain genes can lead to cell cycle arrest and apoptosis in cancer cells. In addition to its effects on histones, this compound has also been shown to inhibit the activity of other proteins involved in cell signaling and DNA repair.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on histone acetylation, this compound has been shown to inhibit the activity of certain kinases and transcription factors, which play important roles in cell signaling and gene expression. This compound has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. In animal models, this compound has been shown to have anti-inflammatory effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide has several advantages as a research tool. It is a small molecule that can easily penetrate cells and tissues, making it a useful tool for studying the effects of HDAC inhibition in vivo. It has also been shown to have low toxicity in animal models, making it a relatively safe compound to work with. However, this compound has limitations as well. It is not a highly selective inhibitor of HDACs, and can also inhibit the activity of other proteins involved in cell signaling. This can make it difficult to interpret the results of experiments using this compound.
Direcciones Futuras
There are several future directions for research on N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide. One area of interest is the development of more selective HDAC inhibitors that have fewer off-target effects. Another area of interest is the combination of this compound with other anti-cancer agents, such as chemotherapy drugs or other targeted therapies. Additionally, the effects of this compound on other diseases, such as Alzheimer's disease and sickle cell anemia, warrant further investigation. Finally, the mechanisms of action of this compound on other proteins involved in cell signaling and DNA repair are not well understood, and further research in this area could lead to new insights into the role of these proteins in cancer and other diseases.
Métodos De Síntesis
N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide can be synthesized using a multi-step process that involves the reaction of 4-chloro-3-nitrobenzoic acid with isopropyl-5-methylphenol to form the corresponding ester. The ester is then reacted with butanoyl chloride to form the amide, which is subsequently reduced to the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
N-(4-chloro-3-{[(2-isopropyl-5-methylphenoxy)acetyl]amino}phenyl)butanamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to induce apoptosis (programmed cell death) in a variety of cancer cell lines, including those derived from breast, lung, prostate, and colon cancers. This compound has also been shown to inhibit tumor growth in animal models of cancer. In addition to its anti-cancer effects, this compound has been studied for its potential in treating other diseases, including HIV, Alzheimer's disease, and sickle cell anemia.
Propiedades
Fórmula molecular |
C22H27ClN2O3 |
|---|---|
Peso molecular |
402.9 g/mol |
Nombre IUPAC |
N-[4-chloro-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]phenyl]butanamide |
InChI |
InChI=1S/C22H27ClN2O3/c1-5-6-21(26)24-16-8-10-18(23)19(12-16)25-22(27)13-28-20-11-15(4)7-9-17(20)14(2)3/h7-12,14H,5-6,13H2,1-4H3,(H,24,26)(H,25,27) |
Clave InChI |
MTIQRQJIFAJMQN-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=C(C=CC(=C2)C)C(C)C |
SMILES canónico |
CCCC(=O)NC1=CC(=C(C=C1)Cl)NC(=O)COC2=C(C=CC(=C2)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![2-chloro-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B262510.png)
![5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B262516.png)


![3-Methyl-5-oxo-5-[(pyridin-2-ylmethyl)amino]pentanoic acid](/img/structure/B262522.png)
![(2-Oxo-2-{[2-(pyrrolidin-1-yl)ethyl]amino}ethoxy)acetic acid](/img/structure/B262525.png)
![[2-(Butylamino)-2-oxoethoxy]acetic acid](/img/structure/B262529.png)